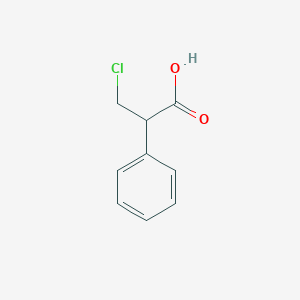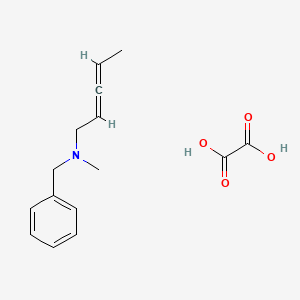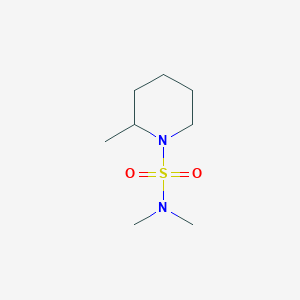
Phenethylamine, N,N-dimethyl-beta-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, N,N-dimethyl-beta-ethyl- is a derivative of phenethylamine, a naturally occurring monoamine alkaloid. This compound is known for its stimulant effects on the central nervous system and is structurally related to other psychoactive substances.
Vorbereitungsmethoden
The synthesis of Phenethylamine, N,N-dimethyl-beta-ethyl- typically involves the N-dimethylation of phenethylamine derivatives. One common method includes refluxing the phenethylamine compound with a mixture of formaldehyde and formic acid in the presence of dimethylformamide. This reaction yields the N-dimethyl derivative in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Phenethylamine, N,N-dimethyl-beta-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the dimethylamino group can be replaced with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dimethylformamide, catalysts, and specific temperature and pressure settings.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, N,N-dimethyl-beta-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on neurotransmitter systems and its potential as a research tool in neuropharmacology.
Medicine: Research has investigated its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of Phenethylamine, N,N-dimethyl-beta-ethyl- involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced neurotransmission and stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Phenethylamine, N,N-dimethyl-beta-ethyl- is similar to other phenethylamine derivatives such as:
Phenethylamine: The parent compound, which has a simpler structure and is a natural monoamine alkaloid.
N,N-Dimethylphenethylamine: Another derivative with similar stimulant effects but different pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
33132-91-1 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
N,N-dimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-11(10-13(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
InChI-Schlüssel |
UMAKZNFESLTKKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)

![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)

![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)

![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)



![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
